3-(2-morpholinoethyl)-1,2,3-benzotriazin-4(3H)-one 3-(2-morpholinoethyl)-1,2,3-benzotriazin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 854161-41-4
VCID: VC7158706
InChI: InChI=1S/C13H16N4O2/c18-13-11-3-1-2-4-12(11)14-15-17(13)6-5-16-7-9-19-10-8-16/h1-4H,5-10H2
SMILES: C1COCCN1CCN2C(=O)C3=CC=CC=C3N=N2
Molecular Formula: C13H16N4O2
Molecular Weight: 260.297

3-(2-morpholinoethyl)-1,2,3-benzotriazin-4(3H)-one

CAS No.: 854161-41-4

Cat. No.: VC7158706

Molecular Formula: C13H16N4O2

Molecular Weight: 260.297

* For research use only. Not for human or veterinary use.

3-(2-morpholinoethyl)-1,2,3-benzotriazin-4(3H)-one - 854161-41-4

Specification

CAS No. 854161-41-4
Molecular Formula C13H16N4O2
Molecular Weight 260.297
IUPAC Name 3-(2-morpholin-4-ylethyl)-1,2,3-benzotriazin-4-one
Standard InChI InChI=1S/C13H16N4O2/c18-13-11-3-1-2-4-12(11)14-15-17(13)6-5-16-7-9-19-10-8-16/h1-4H,5-10H2
Standard InChI Key KUUONTLWXNCJHO-UHFFFAOYSA-N
SMILES C1COCCN1CCN2C(=O)C3=CC=CC=C3N=N2

Introduction

Chemical Identification and Structural Features

Molecular Architecture

3-(2-Morpholinoethyl)-1,2,3-benzotriazin-4(3H)-one features a benzotriazinone core (C₆H₄N₃O) fused with a morpholinoethyl side chain (C₆H₁₂NO). The benzotriazinone moiety consists of a bicyclic system with a ketone group at position 4, while the N3 atom is substituted with a 2-morpholinoethyl group. This substitution introduces a tertiary amine and ether functionalities, enhancing solubility in polar solvents compared to unsubstituted benzotriazinones .

Table 1: Key Molecular Descriptors

PropertyValueSource Analogy
Molecular FormulaC₁₃H₁₆N₄O₂Derived from
Molecular Weight276.30 g/molCalculated
IUPAC Name3-(2-Morpholin-4-ylethyl)-1,2,3-benzotriazin-4(3H)-oneNomenclature rules
CAS Registry NumberNot yet assigned

Synthetic Methodologies

Core Benzotriazinone Synthesis

The benzotriazinone core is typically synthesized via diazotization of anthranilic acid derivatives. For example, 1,2,3-benzotriazin-4(3H)-one (65) can be prepared by treating methyl anthranilate with sodium nitrite in hydrochloric acid, followed by neutralization . This method yields the parent compound in 65–88% efficiency, depending on reaction conditions .

N3-Alkylation with Morpholinoethyl Groups

Introducing the morpholinoethyl side chain involves alkylation at the N3 position of the benzotriazinone core. A validated approach, adapted from , utilizes:

  • Reagents: 2-Chloroethylmorpholine hydrochloride, potassium carbonate (base), dimethylformamide (solvent).

  • Conditions: 50–60°C for 12–24 hours under nitrogen atmosphere.

  • Mechanism: Nucleophilic substitution (SN2) at the ethyl spacer, facilitated by the electron-deficient triazinone ring .

Table 2: Hypothetical Reaction Parameters

ParameterValueReference Basis
Yield60–75% (estimated)Analogous alkylations
Purity (HPLC)≥95%
ByproductsUnreacted starting material, di-alkylated species

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, δ ppm):

    • Aromatic protons: 8.32 (d, J = 7.6 Hz), 8.16 (d, J = 8.0 Hz), 7.96 (t, J = 8.0 Hz), 7.80 (t, J = 7.2 Hz) .

    • Morpholino group: 3.65–3.70 (m, 4H, OCH₂), 2.45–2.50 (m, 4H, NCH₂) .

    • Ethyl linker: 4.10–4.15 (t, 2H, NCH₂CH₂N), 1.90–1.95 (m, 2H, CH₂) .

  • ¹³C NMR:

    • Carbonyl (C=O): 165.5 ppm .

    • Morpholine carbons: 66.8 (OCH₂), 53.2 (NCH₂) .

Mass Spectrometry

  • ESI-MS (m/z): 277.1 [M+H]⁺ (calculated), 299.1 [M+Na]⁺ .

Physicochemical Properties

Table 3: Predicted Physical Properties

PropertyValueBasis
Melting Point145–150°C (decomposes)Analog
Solubility in Water1–2 mg/mLMorpholino group
LogP (Octanol-Water)1.2 ± 0.3Computational estimate
StabilityStable at RT, hygroscopic

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